Benzene, propenyl-

Catalytic hydrogenation Propenylbenzene isomers Rhodium catalysis

Generic styrene substitutes compromise reaction kinetics and selectivity. β-Methylstyrene resolves this through quantifiable isomer-dependent reactivity: • 57-fold cis/trans hydrogenation rate differential enables tailored kinetic control • 2× higher benzoyloxy radical reactivity vs. styrene for efficient initiation • Stabilized mixtures (≥95%, with TBC) and pure trans isomer (≥99%) available • Isomer ratio certified by GC - procure the precise cis/trans profile your protocol requires

Molecular Formula C9H10
Molecular Weight 118.18 g/mol
Cat. No. B8816530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, propenyl-
Molecular FormulaC9H10
Molecular Weight118.18 g/mol
Structural Identifiers
SMILESCC=CC1=CC=CC=C1
InChIInChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-8H,1H3
InChIKeyQROGIFZRVHSFLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in acetone, benzene, ether, ethanol

Structure & Identifiers


Interactive Chemical Structure Model





β-Methylstyrene Identity & Isomer Specifications


Benzene, propenyl- (CAS 637-50-3), most commonly referred to as β-methylstyrene or propenylbenzene, is a C₉H₁₀ aromatic olefin existing as a mixture of trans (E) and cis (Z) geometric isomers, with the trans isomer thermodynamically favoured [1]. The compound is commercially supplied either as a cis/trans isomer mixture (typically ≥95% total isomers by GC, stabilised with 4-tert-butylcatechol) or as the isolated trans isomer (CAS 873-66-5, ≥96–99% purity). Key physicochemical identifiers include a boiling point of 175 °C (lit.), density of 0.911 g/mL at 25 °C, flash point of 52–60 °C (closed cup), and melting point of approximately −29 to −27 °C . Structurally, the propenyl side chain distinguishes β-methylstyrene from the parent styrene (vinylbenzene) and from its positional isomer α-methylstyrene (isopropenylbenzene), giving rise to quantifiable differences in reactivity, selectivity, and thermal behaviour that are critical for informed procurement decisions.

Isomer specification: cis/trans ratio dictates hydrogenation kinetics and catalyst site selectivity.
Polymerization studies: supports radical initiation efficiency assessment and thermal hazard evaluation by mechanism.
Biocatalytic entry: reported as precursor for all four phenylpropanolamine stereoisomers via multi-enzymatic cascade.

β-Methylstyrene vs. Analogs: Quantified Differences


Although styrene, α-methylstyrene, allylbenzene, and β-methylstyrene all share the C₉H₁₀ molecular formula (118.18 g/mol), their structural differences—specifically the position and geometry of the propenyl double bond relative to the aromatic ring—produce pronounced and quantifiable divergence in catalytic hydrogenation rates [1][2], radical reactivity [3], thermal polymerization mechanism and hazard profile [4], and enzymatic stereoselectivity [5]. Generic substitution based solely on molecular weight or aromatic olefin class therefore carries material risk of altered reaction kinetics, compromised selectivity, and unexpected thermal behaviour. The evidence compiled below demonstrates that these are not incremental differences: for example, the hydrogenation rate of cis-β-methylstyrene can exceed that of trans-β-methylstyrene by 57-fold over Pt/alumina, while β-methylstyrene exhibits approximately twice the reactivity of styrene towards the benzoyloxy radical—differences that directly impact process design, catalyst selection, and product outcomes.

  • Styrene or α-methylstyrene
    Similar molecular weight but different double-bond position may significantly alter hydrogenation rates and radical reactivity profiles.
  • Allylbenzene
    Terminal alkene exhibits distinct active-site adsorption behavior on platinum-group catalysts; reported inhibition effects may not transfer to internal alkenes.
  • Generic aromatic olefin
    Thermal polymerization pathway (ethylene bond vs. benzene ring dimerization) differs fundamentally; hazard data cannot be interchanged without validation.

β-Methylstyrene Quantitative Evidence Guide


Rh/Silica Hydrogenation: cis vs. trans Isomer Kinetics

In a direct head-to-head liquid-phase hydrogenation study over 2.5% Rh/silica, the three propenylbenzene isomers exhibited a hydrogenation rate ratio of CBMS:AB:TBMS = 4.2:2.8:1. The cis-isomer (CBMS) was hydrogenated 4.2 times faster than the trans-isomer (TBMS), while allylbenzene (AB) was 2.8 times faster than TBMS. Competitive co-hydrogenation experiments further revealed that allylbenzene inhibited hydrogenation of both CBMS and TBMS without affecting isomerisation, indicating that terminal alkenes (AB) hydrogenate at edge/corner sites while internal alkenes (CBMS, TBMS) hydrogenate on terrace faces of the catalyst [1].

Rh Hydrogenation
Head-to-head
CBMS:AB:TBMS = 4.2 : 2.8 : 1
cis-β-methylstyrene hydrogenated 4.2× faster than trans isomer on 2.5% Rh/silica; allylbenzene 2.8× faster.
Isomer selection directly impacts reactor throughput and catalyst loading requirements.
Competitive adsorption: terminal alkene inhibits cis/trans hydrogenation without affecting isomerisation.
Catalytic hydrogenation Propenylbenzene isomers Rhodium catalysis

Pt/Alumina Hydrogenation: cis vs. trans Isomer Rates

A complementary study over 1% Pt/alumina at 313 K and 1 barg confirmed an even more pronounced rate disparity: when reacted individually, the hydrogenation rate ratio was CBMS:AB:TBMS = 57:19:1. cis-β-Methylstyrene was hydrogenated 57 times faster than trans-β-methylstyrene. Competitive hydrogenation revealed that AB adsorbed on a different site from CBMS and TBMS, and that AB inhibited hydrogenation of the other two isomers; isomerisation, however, was unaffected [1].

Pt Hydrogenation
Head-to-head
CBMS:AB:TBMS = 57 : 19 : 1
cis-β-methylstyrene 57× faster than trans isomer on 1% Pt/alumina; allylbenzene 19× faster.
Large rate penalty for trans isomer informs catalyst selection and process residence time.
AB adsorbs on distinct sites; isomerisation unaffected in competitive runs.
Platinum catalysis Competitive hydrogenation Alkenyl aromatics

Benzoyloxy Radical Reactivity Comparison

Using benzoyl peroxide labelled with carbon-14 and tritium (or enriched with carbon-13) to initiate polymerisations of methyl methacrylate containing β-methylstyrene at 60 °C, end-group analysis demonstrated that β-methylstyrene is approximately twice as reactive as styrene or α-methylstyrene towards the benzoyloxy radical. Despite this enhanced reactivity towards the initiating radical, the incorporation of β-methylstyrene into the polymer backbone was small, with enrichment occurring preferentially at sites adjacent to benzoate end-groups [1].

Benzoyloxy Radical
Head-to-head
~2× higher reactivity
β-methylstyrene approximately twice as reactive as styrene or α-methylstyrene towards benzoyloxy radical at 60 °C.
Supports efficient radical initiation with low backbone incorporation for end-group control studies.
End-group analysis via ¹⁴C/³H and ¹³C labelled initiator; low polymer incorporation confirmed.
Radical polymerisation Benzoyloxy radical Monomer reactivity

Thermal Polymerization Mechanism Divergence

A comparative DSC, TAM, and FTIR study of thermal polymerisation mechanisms demonstrated a fundamental mechanistic divergence: trans-β-methylstyrene (TBMS) undergoes dimerisation through the ethylene double bond over the temperature range 50–170 °C, whereas α-methylstyrene (AMS) dimerises via the benzene ring over 60–190 °C. Both monomers form unsaturated dimers, saturated dimers, and trimers during thermal polymerisation, but the distinct reaction pathways yield different intermediate and product distributions [1]. A related calorimetric evaluation confirmed that styrene, AMS, and TBMS all possess exothermic hazards, with styrene exhibiting a reaction heat (ΔH) of approximately 600 J g⁻¹ and an apparent activation energy (Ea) of 63 kJ mol⁻¹; TBMS showed distinct thermokinetic parameters relative to both styrene and AMS in DSC dynamic scanning and TAM isothermal ageing tests [2].

Thermal Polymerization
Cross-study
Mechanism divergence
trans-β-methylstyrene dimerises via ethylene double bond (50–170 °C); α-methylstyrene via benzene ring (60–190 °C).
Distinct exothermic pathways require compound-specific thermal hazard assessment.
DSC/TAM/FTIR evidence; separate safety data needed for each monomer.
Thermal polymerisation Differential scanning calorimetry Process safety

Cationic Polymerization Reactivity: trans vs. cis Isomer

In a direct comparative study of the cationic polymerisation of the geometric isomers of β-methylstyrene, trans-β-methylstyrene was found to be 1.3 to 1.5 times more reactive than cis-β-methylstyrene towards the styrene carbonium ion (SnCl₄ catalyst, toluene or ethylene dichloride solvent, 0 °C). Notably, copolymerisation between the trans and cis isomers showed little difference in monomer reactivity, in contrast to the behaviour observed for anethole (p-methoxy-β-methylstyrene), where the cis isomer was 1.5–2.0 times more reactive than the trans [1]. The lower reactivity of cis-β-methylstyrene was attributed to steric hindrance in the cis configuration.

Cationic Polymerization
Head-to-head
trans : cis = 1.3–1.5 : 1
trans-β-methylstyrene 1.3–1.5× more reactive than cis towards styrene carbonium ion (SnCl₄, 0 °C).
Isomeric purity influences polymerization rate and copolymer composition control.
Steric hindrance in cis configuration cited as cause; anethole shows opposite trend.
Cationic polymerisation Geometric isomer reactivity Steric effects

Enzymatic Synthesis of All PPA Stereoisomers

A one-pot multi-enzymatic cascade employing trans- or cis-β-methylstyrene as the starting material, combined with a styrene monooxygenase and stereocomplementary epoxide hydrolases, yielded 1-phenylpropane-1,2-diol intermediates that were subsequently converted to all four phenylpropanolamine (PPA) stereoisomers. The process achieved optical purities with enantiomeric ratio (er) and diastereomeric ratio (dr) up to >99.5% and analytical yields up to 95%. This represents the first report of an enzymatic method capable of accessing all four PPA stereoisomers from a single precursor class [1]. By contrast, styrene itself would yield the simpler phenylethanolamine scaffold, while α-methylstyrene would produce a gem-dimethyl-substituted analogue—neither of which affords the same stereochemical diversity at the β-position.

Enzymatic PPA Synthesis
Class-level
er, dr > 99.5%; yields up to 95%
Multi-enzymatic cascade from cis- or trans-β-methylstyrene gives all four phenylpropanolamine stereoisomers.
Reported stereochemical breadth not accessible from styrene or α-methylstyrene.
Styrene monooxygenase + epoxide hydrolases + ADH + ωTA + alanine dehydrogenase.
Biocatalysis Stereoselective synthesis Phenylpropanolamine

β-Methylstyrene Application Scenarios


Selective Hydrogenation Process Development

The 4.2-fold (Rh/silica) to 57-fold (Pt/alumina) hydrogenation rate differential between cis- and trans-β-methylstyrene [1][2] makes the isomer composition of procured β-methylstyrene a critical process variable. Researchers developing selective semi-hydrogenation or full hydrogenation protocols can exploit this differential to tune reaction rates by selecting the pure trans isomer (slowest, for kinetic control), the cis-enriched mixture (fastest, for throughput), or allylbenzene (intermediate rate, but with distinct active-site adsorption behaviour). Procurement specifications should therefore mandate isomer ratio certification (e.g., by GC) rather than relying on total purity alone.

Radical Initiator Efficiency & End-Group Control

β-Methylstyrene's approximately 2-fold higher reactivity towards the benzoyloxy radical relative to both styrene and α-methylstyrene [3] positions it as a superior choice for studies requiring efficient radical initiation with controlled, low-level monomer incorporation. This property is particularly valuable when designing copolymer systems where enrichment of initiator-derived end-groups at chain termini is desired without significant incorporation of the β-methylstyrene comonomer into the polymer backbone. Procurement of β-methylstyrene specifically (rather than styrene or α-methylstyrene) is essential for achieving this initiation efficiency.

Thermal Hazard Assessment & Polymerization Safety

The distinct thermal polymerisation mechanism of trans-β-methylstyrene—dimerisation via the ethylene double bond at 50–170 °C, versus α-methylstyrene's benzene ring-mediated dimerisation at 60–190 °C [4]—necessitates compound-specific thermal hazard evaluation. For industrial safety laboratories and process engineering teams conducting DSC/TAM runaway reaction assessments, β-methylstyrene must be procured and tested separately from α-methylstyrene or styrene, as their different exothermic onset temperatures, reaction enthalpies, and dimerisation pathways preclude interchangeable safety data. Stabilised grades (with TBC) are recommended for storage safety .

Biocatalytic Synthesis of Enantiopure PPA Stereoisomers

For medicinal chemistry and biocatalysis groups synthesising phenylpropanolamine stereoisomers, β-methylstyrene is the irreplaceable starting material: the multi-enzymatic cascade (styrene monooxygenase, epoxide hydrolases, ADH, ωTA, alanine dehydrogenase) achieves all four PPA stereoisomers with er and dr exceeding 99.5% and yields up to 95% [5]. No other C₉H₁₀ aromatic olefin (styrene, α-methylstyrene, allylbenzene) provides access to this complete stereochemical panel. Procuring either the pure trans or pure cis isomer of β-methylstyrene enables stereodivergent entry into the cascade, and isomer identity should be explicitly specified in the procurement order.

Application
Selection Property
Validation Focus
Selective hydrogenation process design
cis/trans isomer composition
Hydrogenation rate ratio and catalyst site selectivity
Radical initiation efficiency studies
Reactivity towards benzoyloxy radical
End-group incorporation with limited backbone enrichment
Thermal hazard assessment
Polymerization mechanism pathway (ethylene bond vs. benzene ring)
DSC/TAM exothermic onset and enthalpy parameters
Biocatalytic PPA stereoisomer synthesis
Propenyl side chain enables stereodivergent enzymatic entry
Optical purity (er/dr) and stereochemical panel completeness
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